Cas no 1628833-38-4 (Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride)
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl2,7-diazaspiro[3.5]nonane-7-carboxylatehydrochloride
- Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
- P19674
- SY321629
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, methyl ester hydrochloride
- 1628833-38-4
- SCHEMBL16059793
- BS-43533
- MFCD28501532
- DB-192122
- methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl
-
- MDL: MFCD28501532
- Inchi: 1S/C9H16N2O2.ClH/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H
- InChI Key: OQLZWIZWNPGCFG-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(N1CCC2(CC1)CNC2)=O
Computed Properties
- Exact Mass: 220.0978555g/mol
- Monoisotopic Mass: 220.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB535076-250 mg |
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride; . |
1628833-38-4 | 250MG |
€734.90 | 2023-07-10 | ||
| abcr | AB535076-500 mg |
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride; . |
1628833-38-4 | 500MG |
€966.10 | 2023-07-10 | ||
| abcr | AB535076-1 g |
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride; . |
1628833-38-4 | 1g |
€1,197.30 | 2023-07-10 | ||
| Aaron | AR01JVB4-500mg |
methyl2,7-diazaspiro[3.5]nonane-7-carboxylatehydrochloride |
1628833-38-4 | 97% | 500mg |
$518.00 | 2025-02-11 | |
| Aaron | AR01JVB4-1g |
methyl2,7-diazaspiro[3.5]nonane-7-carboxylatehydrochloride |
1628833-38-4 | 97% | 1g |
$776.00 | 2025-02-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1407177-1-100mg |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
1628833-38-4 | 97% | 100mg |
¥1122.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1407177-1-250mg |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
1628833-38-4 | 97% | 250mg |
¥1794.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1407177-1-500mg |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
1628833-38-4 | 97% | 500mg |
¥2990.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1407177-1-1g |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
1628833-38-4 | 97% | 1g |
¥4481.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1407177-1-5g |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
1628833-38-4 | 97% | 5g |
¥13443.0 | 2024-04-23 |
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride Suppliers
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride: A Versatile Building Block in Modern Drug Discovery
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride (CAS: 1628833-38-4) is an emerging spirocyclic compound that has gained significant attention in pharmaceutical research and medicinal chemistry. This unique diazaspiro scaffold serves as a valuable chemical building block for the development of novel therapeutic agents, particularly in the fields of CNS disorders and metabolic diseases.
The compound features a distinctive spiro[3.5]nonane core structure with two nitrogen atoms strategically positioned at the 2 and 7 positions, making it an ideal molecular scaffold for drug design. The methyl carboxylate group at position 7 provides an excellent handle for further chemical modifications, while the hydrochloride salt form enhances its stability and solubility for research applications. Researchers are particularly interested in this compound due to its potential to address blood-brain barrier permeability challenges - a hot topic in current neuropharmaceutical development.
Recent studies have highlighted the importance of spirocyclic compounds like Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride in addressing modern drug discovery challenges. The rigid three-dimensional structure of this compound offers advantages in molecular recognition and target binding affinity, which are crucial factors in developing selective and potent drugs. Pharmaceutical companies are actively exploring this scaffold for potential applications in neurodegenerative disease treatments and metabolic disorder therapies, responding to growing patient needs in these therapeutic areas.
The synthesis of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride involves sophisticated organic chemistry techniques that ensure high purity and yield. Process chemists have developed optimized routes to produce this compound at various scales, from milligram quantities for initial screening to kilogram batches for preclinical development. The availability of this pharmaceutical intermediate through reliable suppliers has accelerated research in several drug discovery programs worldwide.
From a medicinal chemistry perspective, the diazaspiro[3.5]nonane system presents exciting opportunities for structure-activity relationship studies. The compound's molecular geometry allows for diverse derivatization at multiple positions, enabling medicinal chemists to fine-tune pharmacological properties. This flexibility is particularly valuable in addressing current challenges in drug selectivity and off-target effects, which remain key concerns in modern drug development.
The pharmaceutical industry's growing interest in spirocyclic scaffolds has positioned Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride as an important research tool. Its applications extend beyond traditional small molecule drugs, with potential uses in proteolysis targeting chimeras (PROTACs) and other emerging therapeutic modalities. The compound's balanced lipophilicity profile and hydrogen bonding capacity make it particularly suitable for these innovative approaches.
Quality control of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride follows stringent pharmaceutical standards, with comprehensive analytical characterization including HPLC, NMR, and mass spectrometry. Researchers can access detailed spectroscopic data and certificates of analysis to ensure reproducibility in their experiments. The compound's stability under various conditions has been thoroughly investigated, providing valuable information for formulation scientists.
In the context of current drug discovery trends, the unique properties of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride address several industry needs. Its three-dimensional character aligns with the growing preference for non-flat aromatic structures in medicinal chemistry, while its hydrogen bond acceptors/donors offer opportunities for optimizing drug-target interactions. These features are particularly relevant in the development of next-generation therapeutics for complex diseases.
The commercial availability of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride has facilitated its adoption across multiple research institutions and pharmaceutical companies. Suppliers typically offer this compound with comprehensive technical documentation, including safety data sheets and handling instructions, ensuring proper use in laboratory settings. The growing body of published research utilizing this building block demonstrates its value in contemporary drug discovery pipelines.
Looking forward, Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride is poised to play an increasingly important role in addressing current pharmaceutical challenges. Its unique structural features offer solutions to problems such as CNS drug delivery and receptor subtype selectivity, which are active areas of investigation in both academic and industrial settings. As research continues to uncover new applications for this versatile scaffold, its importance in medicinal chemistry is expected to grow significantly.
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